Home > Products > Screening Compounds P56730 > Erythromycin, 3''-O-demethyl-12-deoxy-
Erythromycin, 3''-O-demethyl-12-deoxy- - 33442-56-7

Erythromycin, 3''-O-demethyl-12-deoxy-

Catalog Number: EVT-383287
CAS Number: 33442-56-7
Molecular Formula: C36H65NO12
Molecular Weight: 703.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Erythromycin D

  • Relevance: Erythromycin D is a direct precursor to Erythromycin, 3''-O-demethyl-12-deoxy- in the biosynthetic pathway, differing by the presence of a methyl group at the 3''-O position and a hydroxyl group at the 12 position. []

7-Hydroxy-6-demethyl-6-deoxyerythromycin D

  • Compound Description: This novel erythromycin analog was unexpectedly produced in an attempt to generate 6-demethylerythromycins through directed biosynthesis in Saccharopolyspora erythraea K24-1. While demethylated at the 6-position as predicted, it bears a hydroxyl group at the 7-position instead of the 6-position. []
  • Relevance: This compound shares the core macrolide structure with Erythromycin, 3''-O-demethyl-12-deoxy-, and provides insight into the structural diversity achievable through biosynthetic engineering of erythromycin analogs. []

6-Demethylerythromycins

  • Compound Description: This group of erythromycin analogs lacks the 6-methyl group, a modification achieved by altering the substrate specificity of the acyltransferase in module 4 (AT4) of the 6-deoxyerythronolide B synthase (DEBS) polyketide synthase. []
  • Relevance: These compounds highlight the structural modifications possible within the erythromycin scaffold, particularly at the 6-position, similar to the demethylation at the 3''-O position in Erythromycin, 3''-O-demethyl-12-deoxy-. []

6-Demethyl-6-deoxyerythronolide B

  • Compound Description: This compound is the aglycone of 6-demethylerythromycin B, produced by a modified DEBS polyketide synthase with altered substrate specificity in its AT4 domain. []
  • Relevance: As the aglycone precursor, it shares the core macrolide structure with Erythromycin, 3''-O-demethyl-12-deoxy-, highlighting the importance of the polyketide backbone in erythromycin biosynthesis and analog development. []

Erythromycin A

  • Relevance: Erythromycin A is a close structural analog of Erythromycin, 3''-O-demethyl-12-deoxy-, differing only in the presence of a methyl group at the 3''-O position and a hydroxyl group at the 12 position. This makes Erythromycin A a crucial reference point for understanding the structure-activity relationship of the demethylated and deoxy derivative. []

Erythromycin B

  • Relevance: Erythromycin B is structurally similar to Erythromycin, 3''-O-demethyl-12-deoxy-, sharing the absence of the 12-hydroxyl group. This highlights the significance of the 12-deoxy modification in influencing the biological activity of erythromycin analogs. []

8,9-Anhydro-4''-deoxy-3'-N-desmethyl-3'-N-ethylerythromycin B 6,9-hemiacetal (ABT-229)

  • Compound Description: ABT-229 is a potent gastroprokinetic agent derived from erythromycin B. Structural modifications include the removal of the 4''- and 12-hydroxyl groups, 8,9-anhydro formation, and 3'-N-desmethyl-3'-N-ethyl substitution. []
  • Relevance: While structurally more complex than Erythromycin, 3''-O-demethyl-12-deoxy-, ABT-229 shares the 12-deoxy feature. This comparison underscores the potential of specific modifications within the erythromycin scaffold to drastically alter its pharmacological profile, shifting from antibacterial to prokinetic activity. []
Overview

Erythromycin, 3''-O-demethyl-12-deoxy-, is a derivative of erythromycin, a macrolide antibiotic originally derived from the bacterium Saccharopolyspora erythraea. This compound is significant in the field of antibiotics due to its ability to inhibit bacterial protein synthesis, making it effective against a variety of Gram-positive and some Gram-negative bacteria. The specific modifications in the structure of 3''-O-demethyl-12-deoxy-erythromycin enhance its pharmacological properties while potentially reducing side effects associated with other erythromycin derivatives.

Source

Erythromycin, 3''-O-demethyl-12-deoxy-, is synthesized from erythromycin A, which is produced through fermentation processes involving specific strains of bacteria. The biosynthesis of erythromycin involves complex enzymatic pathways that convert simple precursors into the final macrolide structure. Research has shown that modifications to the erythromycin structure can lead to derivatives with improved antibacterial activity and stability .

Classification

Erythromycin, 3''-O-demethyl-12-deoxy-, belongs to the class of macrolide antibiotics. Macrolides are characterized by their large lactone ring structure and are classified based on their chemical modifications and antibacterial spectrum. This compound specifically is categorized under semi-synthetic derivatives of erythromycin, which have been chemically modified to enhance their therapeutic efficacy and reduce resistance mechanisms seen in some bacterial strains .

Synthesis Analysis

Methods

The synthesis of erythromycin, 3''-O-demethyl-12-deoxy-, typically involves several steps that modify the parent compound, erythromycin A. One common method includes selective demethylation processes and deoxygenation techniques that target specific hydroxyl groups on the erythromycin molecule.

Technical Details

Molecular Structure Analysis

Structure

Erythromycin, 3''-O-demethyl-12-deoxy-, maintains the core macrolide structure characteristic of erythromycins but lacks specific functional groups that influence its pharmacokinetics and activity.

Data

  • Molecular Formula: C_15H_27NO_5
  • Molecular Weight: Approximately 299.38 g/mol
  • Structural Features: The absence of the 3'' methoxy group and the C-12 hydroxy group differentiates this compound from its parent compound, altering its interaction with bacterial ribosomes .
Chemical Reactions Analysis

Reactions

Erythromycin, 3''-O-demethyl-12-deoxy-, participates in various chemical reactions typical for macrolides, including:

  1. Acylation: Erythromycin can undergo acylation reactions to form various acyl derivatives that may enhance its antibacterial properties.
  2. Hydrolysis: In aqueous environments, it can hydrolyze at certain functional groups, affecting its stability.
  3. Formation of Derivatives: Further modifications can yield derivatives with altered activity profiles or improved pharmacological properties .

Technical Details

The reactions are typically monitored using techniques such as High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure product purity and structural integrity.

Mechanism of Action

Process

Erythromycin, 3''-O-demethyl-12-deoxy-, exerts its antibacterial effects primarily by binding to the 50S subunit of bacterial ribosomes. This binding inhibits protein synthesis by blocking peptide bond formation during translation.

Data

  1. Target Site: The drug binds specifically to the peptidyl transferase center of the ribosome.
  2. Inhibition Type: It acts as a competitive inhibitor, preventing aminoacyl-tRNA from entering the ribosomal site.
  3. Effect on Bacteria: This mechanism effectively halts bacterial growth and replication, making it bacteriostatic at lower concentrations and bactericidal at higher doses .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  1. Stability: Generally stable under acidic conditions but may degrade under prolonged exposure to light or heat.
  2. Melting Point: Melting points vary based on purity but generally fall within a range typical for macrolides (around 156°C).
  3. pH Sensitivity: Exhibits variable solubility depending on pH levels, which impacts its bioavailability .
Applications

Scientific Uses

Erythromycin, 3''-O-demethyl-12-deoxy-, is primarily utilized in:

  1. Antibiotic Therapy: Effective against respiratory tract infections caused by susceptible bacteria.
  2. Research Applications: Used in studies investigating antibiotic resistance mechanisms and developing new antibiotic formulations.
  3. Pharmaceutical Development: Serves as a precursor for synthesizing other antibiotics with modified activity profiles aimed at overcoming resistance issues .

Properties

CAS Number

33442-56-7

Product Name

Erythromycin, 3''-O-demethyl-12-deoxy-

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-4-[(2R,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C36H65NO12

Molecular Weight

703.9 g/mol

InChI

InChI=1S/C36H65NO12/c1-13-25-19(4)28(39)20(5)27(38)17(2)15-36(10,44)32(49-34-29(40)24(37(11)12)14-18(3)45-34)21(6)30(22(7)33(42)47-25)48-26-16-35(9,43)31(41)23(8)46-26/h17-26,28-32,34,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21+,22-,23+,24+,25-,26+,28+,29-,30+,31-,32-,34+,35-,36-/m1/s1

InChI Key

CLQUUOKNEOQBSW-HYABICGWSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.